Enhanced Electron-Withdrawing Power: Troc Group Acidifies Amines by 1.7 pKa Units Compared to Boc
The 2,2,2-trichloroethoxycarbonyl (Troc) group exerts a significantly stronger electron-withdrawing inductive effect than tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Z) groups. This is quantitatively reflected in the increased acidity of the N-H proton in the resulting carbamate. According to comparative pKa data, the influence of a Troc group on the acidity of a carbamate is approximately 1.7 pKa units stronger than that of a Boc group, and about 1.5 pKa units stronger than that of a Z group [1].
| Evidence Dimension | Acidity of Carbamate N-H (pKa) |
|---|---|
| Target Compound Data | Influence of Troc group: 1.7 pKa units stronger than Boc |
| Comparator Or Baseline | Influence of Boc group: Baseline (0 pKa unit difference) |
| Quantified Difference | ΔpKa = 1.7 units (Troc vs. Boc) |
| Conditions | Calculated from acidifying influence of protecting groups on hydrazine carbamates [1] |
Why This Matters
This quantifiable difference in electron-withdrawing capacity directly impacts the reactivity and stability of the protected amine, enabling chemoselective transformations that are not feasible with Boc-protected intermediates.
- [1] Raju, M., Mäeorg, S., Tšubrik, O., & Mäeorg, U. (2009). Efficient solventless technique for Boc-protection of hydrazines and amines. ARKIVOC, 2009(vi), 291-297. View Source
